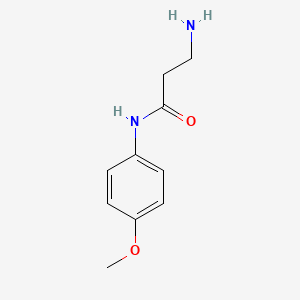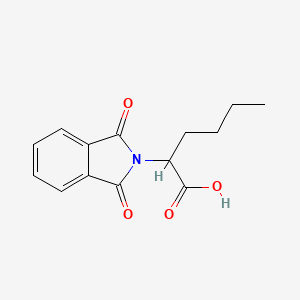
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heparanase Inhibition and Anti-angiogenic Effects
Compounds including 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, closely related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid, have been identified as potent inhibitors of the enzyme heparanase. These compounds display significant heparanase inhibitory activity and selectivity, and exhibit anti-angiogenic effects, making them potential candidates for therapeutic agent design (Courtney et al., 2004).
Synthesis and Characterization in Organotin Carboxylates
The synthesis and characterization of drumlike p-methylphenyltin carboxylates using derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl-propionic acid, which shares structural similarities with the target compound, have been explored. These novel organotin carboxylates demonstrate complex molecular structures and have potential implications in the field of molecular chemistry (Xiao et al., 2019).
Crystal Structure Analysis
Research on the crystal structures of derivatives similar to this compound and their complexes with metals like cobalt and nickel has been conducted. These studies provide insights into the molecular arrangement and potential applications in crystallography and materials science (Karmakar & Baruah, 2008).
Application in Electrochemical Sensors
The use of related compounds in the development of electrochemical sensors for DNA hybridization has been investigated. These sensors, using conducting polymers based on derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester, demonstrate sensitivity and selectivity, indicating potential applications in biotechnology and diagnostics (Cha et al., 2003).
Fluorescence Studies for Oligodeoxyribonucleotides
Research into novel fluorophores based on derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl-hexanoic acid has led to the development of compounds with enhanced fluorescence properties. These fluorophores have been used to label nucleosides and oligodeoxyribonucleotides, showing potential applications in molecular biology and genetic studies (Singh & Singh, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-8-11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-7,11H,2-3,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSKMQRSLQCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-12-9 |
Source


|
| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2409907.png)


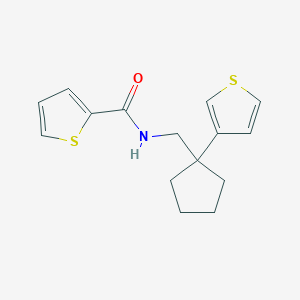
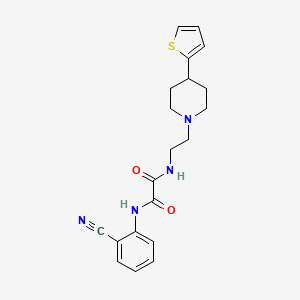
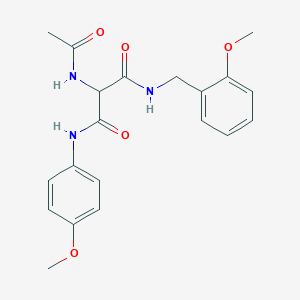

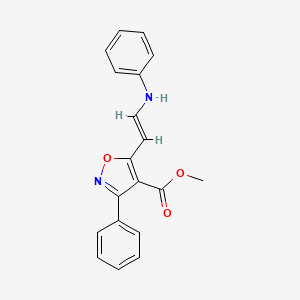
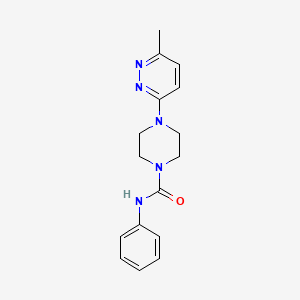
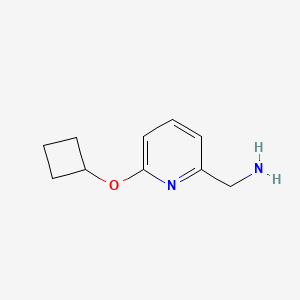
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)
